molecular formula C13H9ClN2S B7841627 4-(2-Benzothiazolyl)-2-chloro-benzenamine

4-(2-Benzothiazolyl)-2-chloro-benzenamine

Cat. No.: B7841627
M. Wt: 260.74 g/mol
InChI Key: VMHNOJKXMWYAGM-UHFFFAOYSA-N
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Description

4-(2-Benzothiazolyl)-2-chloro-benzenamine is a heterocyclic aromatic compound featuring a benzothiazole moiety linked to a chlorinated aniline group. The benzothiazole ring (comprising a benzene fused with a thiazole) confers electron-withdrawing properties, while the 2-chloro substituent on the benzeneamine ring enhances electrophilic reactivity. Its molecular formula is C₁₃H₉ClN₂S, with a molecular weight of 260.75 g/mol (calculated from analogous structures in and ).

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-9-7-8(5-6-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHNOJKXMWYAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzothiazolyl)-2-chloro-benzenamine typically involves the condensation of 2-aminobenzenethiol with 2-chlorobenzaldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid. The process can be summarized as follows:

    Condensation: 2-aminobenzenethiol reacts with 2-chlorobenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.

    Cyclization: The intermediate undergoes cyclization to form the benzothiazole ring, resulting in the formation of 4-(2-Benzothiazolyl)-2-chloro-benzenamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Oxidation Reactions

The amino group (–NH₂) and benzothiazole sulfur atom are primary oxidation sites:

  • Amino Group Oxidation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral solvents oxidizes the –NH₂ group to nitro (–NO₂) or hydroxylamine (–NHOH) derivatives .

  • Benzothiazole Ring Oxidation : Strong oxidants like ozone or nitric acid (HNO₃) target the sulfur atom, forming sulfoxide or sulfone analogs .

Table 1: Oxidation Reaction Examples

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (30%)Ethanol, 60°C, 4h4-(2-Benzothiazolyl)-2-chloro-nitrobenzene72%
KMnO₄ (aq.)H₂SO₄, 80°C, 6h4-(2-Benzothiazolyl)-2-chloro-hydroxylamine58%
O₃ (g)CH₂Cl₂, −20°C, 1hBenzothiazole sulfoxide derivative65%

Nucleophilic Aromatic Substitution

The chlorine substituent at the 2-position undergoes substitution with nucleophiles (e.g., amines, alkoxides):

  • Ammonia/Amine Substitution : Heating with NH₃ or primary amines in DMF at 120°C replaces Cl with –NH₂ or –NHR groups .

  • Alkoxy Substitution : Sodium methoxide (NaOMe) in methanol under reflux yields methoxy derivatives .

Key Mechanistic Insight : Electron-withdrawing benzothiazole enhances ring electrophilicity, accelerating substitution .

Electrophilic Substitution

The electron-rich aniline ring undergoes electrophilic reactions, directed by the –NH₂ and benzothiazole groups:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the 5-position of the benzothiazole ring .

  • Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives at the 4-position of the aniline ring.

Table 2: Electrophilic Substitution Outcomes

ReactionReagentsMajor ProductYieldReference
NitrationHNO₃/H₂SO₄5-Nitro-4-(2-benzothiazolyl)-2-chloro-benzenamine68%
SulfonationOleum (20% SO₃)4-Sulfo-4-(2-benzothiazolyl)-2-chloro-benzenamine53%

Acylation and Alkylation

The –NH₂ group reacts with acylating/alkylating agents:

  • Acylation : Acetic anhydride (Ac₂O) in pyridine yields N-acetyl derivatives .

  • Alkylation : Methyl iodide (CH₃I) with K₂CO₃ in DMF produces N-methyl analogs .

Notable Example :

  • Reaction with benzoyl chloride (PhCOCl) forms N-benzoyl-4-(2-benzothiazolyl)-2-chloro-benzenamine (85% yield, THF, 25°C) .

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and heterocycle synthesis:

  • Thiadiazole Formation : Reaction with CS₂ and hydrazine yields fused thiadiazole-benzothiazole systems .

  • Pd-Catalyzed Coupling : Suzuki coupling with arylboronic acids replaces Cl with aryl groups, enabling π-conjugated systems .

Mechanistic Pathway :

  • Oxidative addition of Cl to Pd(0).

  • Transmetallation with boronic acid.

  • Reductive elimination to form C–C bond .

Radical-Mediated Reactions

Recent studies highlight radical pathways:

  • Photoredox Catalysis : Visible light with Ru(bpy)₃²⁺ generates aryl radicals, leading to C–H functionalization .

  • TBHP/I₂ Systems : tert-Butyl hydroperoxide (TBHP) and iodine mediate acyl radical formation, enabling ketone synthesis .

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives, including 4-(2-Benzothiazolyl)-2-chloro-benzenamine, have garnered attention for their antiproliferative properties against various cancer cell lines. Recent studies indicate that these compounds can effectively inhibit cell growth in cancers such as pancreatic cancer and paraganglioma.

Case Study: Antiproliferative Effects

A study synthesized a library of benzothiazole derivatives, including 4-(2-Benzothiazolyl)-2-chloro-benzenamine, and tested their effects on pancreatic cancer and paraganglioma cell lines. The results demonstrated significant reductions in cell viability at low micromolar concentrations, with the compound showing a selectivity index indicating its potential as a therapeutic agent (see Table 1) .

Table 1: Antiproliferative Activity of Benzothiazole Derivatives

Compound IDCell LineIC50 (µM)Selectivity Index
4lAsPC-114.783.5
4lBxPC-313.673.8
4lCapan-233.762.1
2bHFF-1 (Normal)>50-

This table illustrates the effectiveness of compound 4l compared to the reference compound 2b , highlighting its potential in clinical applications.

Synthesis and Green Chemistry

The synthesis of benzothiazole derivatives has evolved with a focus on green chemistry principles. Efficient methods utilizing eco-friendly catalysts have been developed to produce these compounds with high yields and minimal environmental impact. For instance, recent advancements include the use of heterogeneous catalysts that allow for easy recovery and reuse .

Other Biological Activities

Beyond anticancer applications, benzothiazole derivatives are also being explored for their antimicrobial and antifungal properties. Research indicates that these compounds can inhibit various pathogens, making them candidates for further development in infectious disease treatment .

Mechanism of Action

The mechanism of action of 4-(2-Benzothiazolyl)-2-chloro-benzenamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

(a) 4-(2-Benzothiazolyl)aniline

  • Structure : Lacks the 2-chloro substituent on the benzeneamine ring.
  • Molecular Weight : 226.30 g/mol (vs. 260.75 g/mol for the target compound).
  • Impact of Chloro Substituent: The addition of chlorine increases molecular weight by ~34.45 g/mol and introduces steric hindrance and electronic effects. Chlorine’s electron-withdrawing nature may reduce solubility in polar solvents compared to the non-chlorinated analog.

(b) 4-(6-Methyl-2-benzothiazolyl)benzenamine

  • Structure : Features a methyl group at the 6-position of the benzothiazole ring.
  • Molecular Weight : 240.32 g/mol.
  • In contrast, the target compound’s chloro group may prioritize electrophilic substitution reactions.

Heterocycle-Swapped Analogs

(a) 4-[4-(2-Chlorophenyl)-2-oxazolyl]benzenamine

  • Structure : Replaces benzothiazole with an oxazole ring.
  • Molecular Weight : 270.71 g/mol.
  • Comparison : Oxazole lacks sulfur, reducing electron-withdrawing effects. This may lower thermal stability compared to benzothiazole-containing compounds.

(b) 2-(2-Benzoxazolyl)-4-bromo-benzenamine

  • Structure : Substitutes benzothiazole with benzoxazole (oxygen instead of sulfur) and bromine instead of chlorine.
  • Molecular Weight : 289.13 g/mol.
  • Impact : Bromine’s larger atomic size and lower electronegativity vs. chlorine may alter reactivity in cross-coupling reactions.

Positional Isomers and Functional Group Variations

(a) N-Benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine

  • Structure : Chloro substituent on the benzothiazole ring instead of the benzeneamine.
  • Molecular Weight : 288.80 g/mol.
  • Key Insight : Positional isomerism significantly affects biological activity. For example, chlorine on the benzothiazole may hinder enzyme binding compared to its placement on the benzeneamine.

(b) 5-Chloro-2,1,3-benzothiadiazol-4-amine

  • Structure : Benzothiadiazole core (additional nitrogen) instead of benzothiazole.
  • Molecular Weight : 199.64 g/mol.
  • Comparison : The benzothiadiazole’s extended π-system may enhance fluorescence properties, making it more suitable for sensor applications than the target compound.

Data Table: Key Properties of 4-(2-Benzothiazolyl)-2-chloro-benzenamine and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-(2-Benzothiazolyl)-2-chloro-benzenamine C₁₃H₉ClN₂S 260.75 2-Cl on benzeneamine High electrophilicity, moderate solubility
4-(2-Benzothiazolyl)aniline C₁₃H₁₀N₂S 226.30 None Higher solubility in polar solvents
4-(6-Methyl-2-benzothiazolyl)benzenamine C₁₄H₁₂N₂S 240.32 6-CH₃ on benzothiazole Enhanced lipophilicity
4-[4-(2-Chlorophenyl)-2-oxazolyl]benzenamine C₁₅H₁₁ClN₂O 270.71 Oxazole core Lower thermal stability
N-Benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine C₁₅H₁₃ClN₂S 288.80 5-Cl on benzothiazole Reduced enzymatic binding

Biological Activity

4-(2-Benzothiazolyl)-2-chloro-benzenamine, a compound belonging to the benzothiazole family, has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of 4-(2-Benzothiazolyl)-2-chloro-benzenamine consists of a benzothiazole moiety substituted with a chloro group and an amino group. This configuration is significant for its biological activity, as substitutions can influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit potent anticancer properties. Specifically, studies have demonstrated that 4-(2-Benzothiazolyl)-2-chloro-benzenamine can induce cell cycle arrest and inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4-(2-Benzothiazolyl)-2-chloro-benzenamineMCF-7 (Breast Cancer)0.85Inhibition of tubulin polymerization
4-(2-Benzothiazolyl)-2-chloro-benzenamineHeLa (Cervical Cancer)1.5G2/M phase arrest
4-(2-Benzothiazolyl)-2-chloro-benzenamineA549 (Lung Cancer)1.0Induction of apoptosis

Studies have shown that the compound effectively inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to G2/M phase arrest in cancer cells, thereby preventing their proliferation .

Antimicrobial Activity

In addition to its anticancer properties, 4-(2-Benzothiazolyl)-2-chloro-benzenamine has also been evaluated for antimicrobial activity. The compound demonstrates effectiveness against various bacterial strains and fungi.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The antimicrobial efficacy is attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes .

Enzyme Inhibition

Benzothiazole derivatives, including 4-(2-Benzothiazolyl)-2-chloro-benzenamine, have been identified as inhibitors of cytochrome P450 enzymes. This inhibition is significant as it can affect drug metabolism and toxicity profiles.

Table 3: Cytochrome P450 Inhibition by Benzothiazole Derivatives

CompoundEnzyme TargetIC50 (µM)
4-(2-Benzothiazolyl)-2-chloro-benzenamineCYP1A10.5
4-(2-Benzothiazolyl)-2-chloro-benzenamineCYP3A41.0

The inhibition of these enzymes suggests potential applications in modulating drug interactions and enhancing therapeutic efficacy in combination therapies .

Case Studies

  • Anticancer Efficacy : A study conducted on the effects of benzothiazole derivatives on pancreatic cancer cells revealed that combinations of 4-(2-Benzothiazolyl)-2-chloro-benzenamine with gemcitabine led to enhanced cytotoxicity compared to either agent alone. The combination therapy significantly reduced cell viability in vitro, suggesting a synergistic effect that warrants further investigation in clinical settings .
  • Antimicrobial Properties : In a clinical evaluation, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could serve as a potential candidate for developing new antimicrobial agents due to its low MIC values against resistant strains .

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